2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide
Description
This compound is a structurally complex phthalimide derivative characterized by a 1,3-dioxo-isoindole core linked to an acetamide group and a tricyclic system containing sulfur (dithia) and nitrogen (diazatricyclo) moieties. The isoindole-1,3-dione (phthalimide) scaffold is widely studied for its biological relevance, particularly in modulating protein-protein interactions and enzyme inhibition (e.g., phosphodiesterase 4 (PDE4) and histone deacetylases (HDACs)) .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c1-9-20-15-13(27-9)7-6-12-16(15)28-19(21-12)22-14(24)8-23-17(25)10-4-2-3-5-11(10)18(23)26/h2-7H,8H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWDTLYVUWMVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes include the use of phthalic anhydride derivatives and various amines under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the best results.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Insights :
- The tricyclic system in the target compound introduces sulfur atoms, which may enhance hydrophobic interactions or alter redox properties compared to oxygen-containing analogs .
- Substituent position (e.g., ortho vs. para) significantly impacts bioactivity, as seen in cytotoxic acetamide derivatives .
Molecular Properties and Pharmacokinetics
Computational similarity metrics, such as the Tanimoto coefficient, quantify structural overlap. For example:
- Apremilast and the target compound may share moderate similarity (~60–70%) due to the phthalimide core, but the tricyclic system likely reduces the score .
- Analogous compounds with isoindole-1,3-dione cores exhibit similar logP values (2.5–3.5) and molecular weights (250–400 Da), suggesting comparable solubility and bioavailability challenges .
Key Differences :
- Sulfur atoms may improve metabolic stability via resistance to oxidative degradation .
Biological Activity
The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}acetamide represents a unique class of organic compounds with potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an isoindoline moiety and a unique dithia-diazatricyclo framework. The molecular formula is with a molecular weight of approximately 460.65 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antioxidant Activity
Studies have shown that derivatives of isoindole compounds possess significant antioxidant properties. For instance, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that related compounds effectively scavenge free radicals, suggesting potential applications in oxidative stress-related disorders .
2. Enzyme Inhibition
Preliminary studies indicate that the compound interacts with key enzymes involved in inflammatory processes:
- Monoamine Oxidase B (MAO-B) : The compound's interactions with MAO-B suggest potential implications in neurodegenerative diseases such as Parkinson's disease.
- Cyclooxygenase-2 (COX-2) : Its inhibitory effects on COX-2 may position it as a candidate for anti-inflammatory therapies .
In Vitro Studies
Recent in vitro studies have evaluated the biological activity of the compound using various assays:
| Activity Assessed | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant radical scavenging activity observed |
| Enzyme Inhibition | Enzyme Kinetics | Inhibition of MAO-B and COX-2 noted |
| Cytotoxicity | MTT Assay | Moderate cytotoxic effects against cancer cell lines |
Case Studies
- Case Study on Neuroprotection : In a study exploring neuroprotective effects, derivatives similar to this compound showed promise in reducing oxidative stress markers in neuronal cell cultures . The results suggest that these compounds could mitigate neuronal damage in conditions like Alzheimer's disease.
- Anti-inflammatory Potential : Another case study highlighted the anti-inflammatory effects of related isoindole derivatives in animal models of arthritis. The compounds demonstrated reduced swelling and pain associated with inflammation .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
| Parameter | Value/Comment |
|---|---|
| Bioavailability | Predicted to be moderate |
| Blood-Brain Barrier | Good permeability indicated |
| Toxicity | Low predicted toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
